molecular formula C5H9N B3056154 N-ethyl-N-propargylamine CAS No. 6943-44-8

N-ethyl-N-propargylamine

Cat. No.: B3056154
CAS No.: 6943-44-8
M. Wt: 83.13 g/mol
InChI Key: QLWUUDMYTAATJZ-UHFFFAOYSA-N
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Description

“N-ethyl-N-propargylamine” is a type of propargylamine . Propargylamines are a class of compounds with many pharmaceutical and biological properties . They are used in heterocyclic chemistry and pharmaceutical chemistry and have a large impact as a pharmacophore used in medicinal chemistry .


Synthesis Analysis

Propargylamines are mostly synthesized via A3 coupling of aldehyde, amines, and terminal alkynes . When the aldehyde in this multicomponent reaction is replaced by a ketone, it is called KA2 coupling . Most of the synthesis of propargylamines are metal-catalyzed; only a very few have been reported to be metal-free .


Molecular Structure Analysis

The molecular structure of propargylamines is characterized by the presence of a propargyl group (HC≡C-CH2-) and an amine group (-NH2) . The exact structure of “this compound” is not specified in the retrieved papers.


Chemical Reactions Analysis

The chemical reactions involving propargylamines are diverse. For instance, optically active amino alcohol (N-Boc propargylamine having γ-hydroxy group) was obtained by Mannich type addition followed by hydride reduction of the corresponding CHO containing propargylamine .


Physical And Chemical Properties Analysis

The physical and chemical properties of propargylamines vary. For instance, propargylamine is a colorless liquid . It has a molecular weight of 55.08 . The exact physical and chemical properties of “this compound” are not specified in the retrieved papers.

Scientific Research Applications

Synthesis and Reactivity in Organic Chemistry Propargylamines, including N-ethyl-N-propargylamine, are versatile compounds with broad application in chemistry. They are used as building blocks in the synthesis of chemically relevant organic compounds. Different synthetic approaches and transformations into heterocyclic compounds like pyrroles, pyridines, thiazoles, and oxazoles are significant in organic chemistry (Lauder et al., 2017).

Asymmetric Synthesis in Organic Chemistry this compound is a key intermediate in the synthesis of polyfunctional amino derivatives, natural products, and biologically active compounds. Techniques like asymmetric alkynylation of imines and catalytic asymmetric Mannich-type synthesis are pivotal in creating these compounds, which are valuable in the pharmaceutical industry (Wang et al., 2015).

Neuroprotective Properties Studies have shown that N-propargylamine derivatives, such as rasagiline, exhibit neuroprotective properties. These derivatives protect neurons from cell death, as demonstrated in experiments involving SH-SY5Y cells and Parkinson's disease models. The propargyl moiety is crucial for this neuroprotective function (Yi et al., 2005).

Synthesis of N-Heterocycles N-Propargylamines are instrumental in synthesizing various N-heterocycles. Due to high atom economy and shorter synthetic routes, compounds like 1,4-oxazepane and 1,4-diazepane, synthesized from N-propargylamines, have seen significant interest in recent years (Vessally et al., 2016).

Monoamine Oxidase Inhibition Alkyl N-methyl-propargylamine derivatives, related to this compound, have been discovered as potent and selective monoamine oxidase B inhibitors (MAO-B). Structural modifications in these compounds significantly affect their effectiveness and selectivity in inhibiting MAO activities, which is relevant for neuropsychopharmacology (Yu et al., 1993).

Mechanism of Action

Propargylamine derivatives such as pargyline, rasagiline, and selegiline are used against neurodegenerative disorders like Parkinson’s and Alzheimer’s diseases . They act as monoamine oxidase inhibitors . Among the two isoforms of monoamine oxidase (MAO), MAO-B is responsible for neurodegenerative diseases like Alzheimer’s disease . Pargyline acts as an irreversible selective MAO-B inhibitor drug .

Safety and Hazards

Propargylamine is a highly flammable liquid and vapor . It is harmful if swallowed and fatal in contact with skin . It causes severe skin burns and eye damage . Proper safety measures should be taken while handling this compound .

Future Directions

From the perspective of green and sustainable chemistry, the scientific community should necessarily focus on metal-free techniques which can access a variety of propargylamines . There are only a few reports found in the literature where propargylamines were successfully synthesized under metal-free conditions .

Properties

IUPAC Name

N-ethylprop-2-yn-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N/c1-3-5-6-4-2/h1,6H,4-5H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLWUUDMYTAATJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50989275
Record name N-Ethylprop-2-yn-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50989275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

83.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6943-44-8
Record name NSC53422
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53422
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-Ethylprop-2-yn-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50989275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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